molecular formula C11H13BrO3 B1412727 S-3-Benzyloxy-2-bromopropionic acid methyl ester CAS No. 97486-35-6

S-3-Benzyloxy-2-bromopropionic acid methyl ester

Cat. No.: B1412727
CAS No.: 97486-35-6
M. Wt: 273.12 g/mol
InChI Key: KBWIIBVKXVUCIV-JTQLQIEISA-N
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Description

S-3-Benzyloxy-2-bromopropionic acid methyl ester is a chiral brominated ester characterized by a benzyloxy group at the 3-position and a bromine atom at the 2-position of the propionic acid backbone. The bromine atom enhances its reactivity in nucleophilic substitution reactions, while the benzyloxy group provides steric bulk and stability under certain conditions.

Properties

IUPAC Name

methyl (2S)-2-bromo-3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWIIBVKXVUCIV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](COCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3-Benzyloxy-2-bromopropionic acid methyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-benzyloxypropionic acid.

    Bromination: The 3-benzyloxypropionic acid is then subjected to bromination using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH₂Cl₂).

    Esterification: The resulting 3-benzyloxy-2-bromopropionic acid is esterified using methanol (CH₃OH) and a catalyst such as sulfuric acid (H₂SO₄) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination using automated reactors to ensure consistent quality and yield.

    Continuous Esterification: Continuous flow reactors for the esterification process to enhance efficiency and reduce production time.

    Purification: Advanced purification techniques such as distillation and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

S-3-Benzyloxy-2-bromopropionic acid methyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

Major Products

    Nucleophilic Substitution: Formation of 3-benzyloxy-2-azidopropionic acid methyl ester.

    Reduction: Formation of 3-benzyloxy-2-bromopropanol.

    Oxidation: Formation of 3-benzyloxy-2-bromobenzoic acid.

Scientific Research Applications

Organic Synthesis

Synthesis of Pharmaceutical Intermediates
S-3-Benzyloxy-2-bromopropionic acid methyl ester serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom allows for nucleophilic substitution reactions, which are crucial for introducing different functional groups into organic molecules. For instance, it has been utilized in the synthesis of peptidomimetic compounds, which are important for drug development targeting various diseases.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionUsed to introduce amines or alcohols at the bromine site
Coupling ReactionsParticipates in coupling reactions to form complex structures
CyclizationForms cyclic compounds useful in drug design

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Preliminary data suggest that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, making it a candidate for further pharmacological evaluation.

Case Study: In Vitro Anticancer Activity
In a study conducted by researchers at UC Santa Barbara, derivatives of this compound were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that certain modifications led to enhanced activity against melanoma cells, suggesting that this compound could be a valuable scaffold in anticancer drug development .

Materials Science

Polymer Chemistry
this compound has been employed as a monomer in the synthesis of polymers with specific properties. Its bromine functionality facilitates radical polymerization processes, allowing for the creation of polymer brushes and other advanced materials.

Table 2: Applications in Polymer Chemistry

ApplicationDescriptionReference
Polymer BrushesUsed to graft polymers onto surfaces for enhanced properties
NanocompositesIncorporation into carbon nanotube composites

Agricultural Chemistry

Pesticide Development
The compound has also found applications in agricultural chemistry as a precursor for the synthesis of pesticides. Its reactivity allows for the modification into various agrochemicals aimed at pest control, showcasing its utility beyond pharmaceuticals.

Mechanism of Action

The mechanism by which S-3-Benzyloxy-2-bromopropionic acid methyl ester exerts its effects involves:

    Molecular Targets: The compound interacts with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity.

    Pathways Involved: It can participate in pathways involving nucleophilic substitution reactions, leading to the formation of new covalent bonds with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related esters, including brominated esters, benzyloxy-containing esters, and other methyl esters used in synthetic or analytical contexts. Below is a detailed analysis:

Brominated Esters

  • Methyl 2-bromo-3-[4-(2-(5-ethyl-2-pyridyl)ethoxy)phenyl]propionate (CAS 105355-25-7, ):

    • Structure : Features a pyridyl ethoxy substituent on the phenyl ring, introducing a heterocyclic moiety.
    • Reactivity : The bromine at the 2-position enables cross-coupling or substitution reactions, while the pyridyl group may enhance solubility in polar solvents.
    • Applications : Likely used in medicinal chemistry for targeted modifications due to its complex aromatic system.
  • S-3-Benzyloxy-2-bromopropionic acid methyl ester: Structure: Simpler aromatic substitution (benzyloxy vs. pyridyl ethoxy).

Benzyloxy-Containing Esters

  • (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxyphenyl)-propionic acid methyl ester (CAS 105229-41-2, ): Structure: Contains a benzyloxycarbonylamino group and a hydroxy-phenyl substituent. Applications: Likely used in peptide synthesis (benzyloxycarbonyl as a protecting group) or as a tyrosine analog. Differentiation: The target compound lacks the amino-protecting group but shares the benzyloxy motif, making it more suited for alkylation or esterification reactions.

Fatty Acid and Diterpene Methyl Esters

  • Long-chain fatty acid methyl esters (e.g., palmitic, stearic, oleic acid methyl esters, ):


    • Structure : Aliphatic chains without aromatic or halogen substituents.
    • Applications : Used as biodiesel components, lipid biomarkers, or analytical standards.
    • Comparison : The target compound’s aromatic and brominated structure imparts distinct reactivity and solubility profiles, favoring synthetic chemistry over metabolic studies.
  • Diterpene acid methyl esters (e.g., sandaracopimaric acid methyl ester, ): Structure: Complex cyclic diterpenes with methyl ester groups. Applications: Natural product derivatives with antimicrobial or resinous properties. Differentiation: The target compound’s synthetic origin and bromine atom make it more relevant as an intermediate in organic synthesis.

Oxo Acid and Imidazole Methyl Esters

  • 3-Oxohexanoic acid methyl ester (): Structure: Aliphatic oxo-ester with a ketone group. Reactivity: Participates in enzymatic transamination or decarboxylation reactions. Comparison: The target compound’s bromine and benzyloxy groups offer distinct electronic effects, favoring electrophilic substitutions over redox reactions.
  • Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (): Structure: Heterocyclic imidazole core with ester functionality. Applications: Potential bioactive molecules or ligands. Differentiation: The target compound’s bromine enhances its utility in Suzuki-Miyaura couplings, unlike the imidazole derivatives.

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Key Functional Groups Molecular Formula Applications Evidence Source
This compound N/A Benzyloxy, Bromine, Methyl ester C11H13BrO3 (est.) Synthetic intermediate, Pharmaceuticals Inferred
Methyl 2-bromo-3-[4-(2-(5-ethyl-2-pyridyl)ethoxy)phenyl]propionate 105355-25-7 Bromine, Pyridyl ethoxy, Methyl ester C20H22BrNO3 Medicinal chemistry
(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxyphenyl)-propionic acid methyl ester 105229-41-2 Benzyloxycarbonylamino, Benzyloxy C25H25NO6 Peptide synthesis
Palmitic acid methyl ester 112-39-0 Aliphatic chain, Methyl ester C17H34O2 Lipid analysis, Biodiesel
Sandaracopimaric acid methyl ester N/A Diterpene core, Methyl ester C21H32O2 Natural product derivatives

Research Findings and Implications

  • Reactivity: The bromine atom in this compound positions it as a versatile electrophile, unlike non-halogenated esters (e.g., fatty acid methyl esters) .
  • Thermal Stability : Benzyloxy groups may enhance thermal stability compared to aliphatic esters, as seen in diterpene methyl esters .

Biological Activity

S-3-Benzyloxy-2-bromopropionic acid methyl ester (CAS Number: 97486-35-6) is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-fibrotic effects. This article reviews the existing literature on its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H13BrO3C_{11}H_{13}BrO_3 and a molecular weight of 273.12 g/mol. Its structural characteristics contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₃BrO₃
Molecular Weight273.12 g/mol
CAS Number97486-35-6

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of aryl bromides with Grignard reagents to form aryl propionic acids . The process often involves the use of sodium methoxide in methanol to facilitate the reaction .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit key signaling pathways involved in inflammation, such as TGF-β and IL-4 pathways. These pathways are crucial in mediating inflammatory responses in mammalian cells .

Table 1: Biological Activity Comparison

CompoundIC50 (nM) for TGF-βIC50 (nM) for IL-4
This compoundTBDTBD
Synthetic analogues (e.g., 14-deoxyoxacyclododecindione)<100<100

Note: TBD indicates that specific values were not provided in the reviewed studies.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the benzyloxy group and the bromine atom at position 2 are critical for its inhibitory effects on inflammatory pathways. Studies suggest that modifications to these groups can significantly alter potency .

Case Studies

  • In Vitro Studies : A study conducted on HepG2 cells showed that this compound effectively inhibited IL-4 inducible Stat6-dependent transcriptional activation, indicating its potential as an anti-inflammatory agent .
  • Comparative Analysis : In a comparative study with other synthetic derivatives, this compound demonstrated superior activity against TGF-β induced signaling compared to its analogues, emphasizing the importance of specific structural features for enhanced biological efficacy .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing S-3-Benzyloxy-2-bromopropionic acid methyl ester, and what critical parameters influence yield?

Answer: The synthesis typically involves sequential functionalization:

Hydroxyl Protection : The hydroxyl group is protected using a benzyl group (e.g., benzyl bromide under basic conditions) to form the benzyloxy intermediate .

Bromination : Bromination at the α-position using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions .

Esterification : Methanol in the presence of acid catalysts (e.g., H₂SO₄) converts the carboxylic acid to the methyl ester .

Q. Critical Parameters :

  • Temperature : Radical bromination requires controlled temperatures (e.g., 60–80°C) to avoid side reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance benzylation efficiency .
  • Catalyst Selection : Acid catalysts must avoid racemization in chiral intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

TechniqueApplicationExample Data
¹H/¹³C NMR Confirm regiochemistry and ester/benzyl group integrityBenzyl protons (δ 7.2–7.4 ppm), methoxy protons (δ 3.6–3.8 ppm) .
GC-MS Purity assessment and identification of volatile byproductsRetention times and fragmentation patterns (e.g., m/z peaks for bromine isotopes) .
IR Spectroscopy Detect functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .


Q. What are the key safety considerations when handling this compound in a laboratory setting?

Answer:

  • Ventilation : Use fume hoods due to volatile brominated intermediates .
  • PPE : Gloves and goggles to prevent skin/eye contact with irritants .
  • Storage : Keep anhydrous and away from light to prevent decomposition .

Advanced Questions

Q. How can conflicting literature data on the reactivity of the benzyloxy group in this compound be resolved through experimental design?

Answer: Contradictions in benzyloxy group stability (e.g., unexpected deprotection under mild conditions) can be addressed by:

  • Controlled Kinetic Studies : Vary reaction conditions (e.g., pH, temperature) to isolate competing pathways .
  • Isotopic Labeling : Use deuterated benzyl groups to trace cleavage mechanisms via mass spectrometry .
  • Computational Modeling : Predict transition states for benzyloxy cleavage using DFT calculations (refer to PubChem data for molecular parameters) .

Q. What strategies optimize regioselectivity in bromination reactions for derivatives of this compound?

Answer:

StrategyMechanismExample
Radical Initiators NBS with AIBN selectively targets α-positions .85% yield with 0.1 mol% AIBN in CCl₄ .
Steric Effects Bulky substituents direct bromination to less hindered sites .3-substituted analogs show >90% regioselectivity .
Solvent Polarity Non-polar solvents favor radical stabilization at electron-rich sites .

Q. How does the electronic nature of substituents on the benzyl group influence the compound's participation in nucleophilic substitution reactions?

Answer: Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring:

  • Reduce Electron Density : Deactivate the benzyloxy group, slowing nucleophilic attack .
  • Enhance Leaving Group Ability : Fluorinated benzyl groups increase susceptibility to SN2 displacement (see fluoro-substituted analogs in ).

Q. What computational methods predict the stereochemical outcomes of reactions involving this chiral ester?

Answer:

  • Molecular Dynamics (MD) Simulations : Model steric interactions during esterification to predict R/S configurations .
  • Docking Studies : Evaluate binding affinities for chiral catalysts (e.g., Jacobsen’s catalyst) using PubChem’s 3D conformer data .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

  • Purification : Column chromatography is impractical for large batches; switch to recrystallization (solvent: hexane/ethyl acetate) .
  • Exothermic Reactions : Use continuous flow reactors to control heat generation in bromination steps (as demonstrated for fluoro-bromo analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-3-Benzyloxy-2-bromopropionic acid methyl ester
Reactant of Route 2
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S-3-Benzyloxy-2-bromopropionic acid methyl ester

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